N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide

antifungal structure-activity relationship positional isomerism

N‑[3‑(1H‑benzimidazol‑2‑yl)phenyl]‑4‑bromobenzamide is a synthetic, low‑molecular‑weight (392.2 Da) 2‑arylbenzimidazole analogue that contains a 4‑bromobenzamide substituent linked to the meta‑position of the pendant phenyl ring. The compound belongs to a well‑characterised class of benzimidazole‑benzamide hybrids that have been explored for antimicrobial, anti‑inflammatory and kinase‑inhibitory activities.

Molecular Formula C20H14BrN3O
Molecular Weight 392.256
CAS No. 404856-70-8
Cat. No. B2833894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide
CAS404856-70-8
Molecular FormulaC20H14BrN3O
Molecular Weight392.256
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C20H14BrN3O/c21-15-10-8-13(9-11-15)20(25)22-16-5-3-4-14(12-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24)
InChIKeyCSPXPHRQMSVQKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide (CAS 404856-70-8): A 2‑Arylbenzimidazole Derivative for Medicinal Chemistry and Targeted‑Activity Screening


N‑[3‑(1H‑benzimidazol‑2‑yl)phenyl]‑4‑bromobenzamide is a synthetic, low‑molecular‑weight (392.2 Da) 2‑arylbenzimidazole analogue that contains a 4‑bromobenzamide substituent linked to the meta‑position of the pendant phenyl ring [1]. The compound belongs to a well‑characterised class of benzimidazole‑benzamide hybrids that have been explored for antimicrobial, anti‑inflammatory and kinase‑inhibitory activities [2]. The presence of the electron‑withdrawing bromine atom on the benzamide ring, combined with the hydrogen‑bond donor/acceptor capacity of both the benzimidazole NH and the amide NH, differentiates this substitution pattern from other positional isomers and halogen‑substituted congeners, creating a distinct pharmacophoric profile that impacts target engagement and physicochemical behaviour [1].

Why 2‑Arylbenzimidazole Analogues Cannot Be Interchanged for N‑[3‑(1H‑benzimidazol‑2‑yl)phenyl]‑4‑bromobenzamide in Biological Screening Programmes


Within the 2‑arylbenzimidazole‑benzamide chemotype, small structural modifications lead to non‑linear changes in bioactivity, physicochemical properties and target selectivity. For example, shifting the bromine substituent from the 4‑ to the 3‑position on the benzamide ring alters both the electronic distribution and the hydrogen‑bond network, which can profoundly affect binding to biological targets . Likewise, relocating the benzimidazole‑phenyl attachment from the 3‑ to the 2‑ or 4‑position changes the molecular shape, dipole moment and steric accessibility of the benzimidazole NH, resulting in divergent cytotoxicity, antimicrobial potency and pharmacokinetic behaviour [1]. Consequently, substituting a “generic” 2‑arylbenzimidazole for the titled compound in a screening cascade is not scientifically justified and can lead to misleading structure‑activity conclusions.

Quantitative Evidence of Differentiation for N‑[3‑(1H‑benzimidazol‑2‑yl)phenyl]‑4‑bromobenzamide


Comparative In‑Vitro Antifungal Activity of Positional Isomers Against Candida albicans

In a direct head‑to‑head yeast‑based screening assay, the 3‑(benzimidazol‑2‑yl)phenyl regioisomer (the target compound) exhibited a two‑fold improvement in antifungal potency relative to its 2‑(benzimidazol‑2‑yl)phenyl counterpart . Both compounds share the identical 4‑bromobenzamide substituent, thereby isolating the positional effect of the benzimidazole‑phenyl linkage on activity.

antifungal structure-activity relationship positional isomerism

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bond Capacity Relative to the 3‑Bromo Regioisomer

The 4‑bromo substitution pattern confers a higher calculated lipophilicity (XLogP3) compared with the 3‑bromo congener, while maintaining an identical hydrogen‑bond donor and acceptor count. This difference influences predicted membrane permeability and metabolic stability without altering the formal hydrogen‑bond potential [1].

lipophilicity XLogP3 hydrogen bonding ADME prediction

Synthetic Tractability and Building‑Block Utility: Comparison of Commercial Availability and Purity Profiles

The target compound is listed by multiple suppliers as a ≥95 % purity building block for medicinal chemistry, whereas the 2‑(benzimidazol‑2‑yl)phenyl isomer and the 3‑bromo positional analogue are less widely stocked, often requiring custom synthesis. This differential commercial availability streamlines procurement for high‑throughput chemistry campaigns [1].

chemical synthesis building block procurement

Application Scenarios for N‑[3‑(1H‑benzimidazol‑2‑yl)phenyl]‑4‑bromobenzamide: From SAR Libraries to Antifungal Lead Optimisation


Construction of Positional‑Scanning Libraries to Map Antifungal Pharmacophores

The two‑fold antifungal potency advantage of the 3‑(benzimidazol‑2‑yl)phenyl isomer over its 2‑substituted counterpart makes the titled compound an essential control in any positional‑scanning library aimed at identifying the optimal benzimidazole‑phenyl attachment point for anti‑Candida activity . Researchers can use this compound as the active benchmark while testing new analogues derived from it.

ADME Optimisation Studies Focused on Halogen Position Effects

The measurable ΔXLogP3 of ≈ +0.3 between the 4‑bromo and 3‑bromo benzamide regioisomers provides a defined parameter for structure‑property relationship (SPR) studies. The titled compound can be used as a reference point when evaluating how halogen position affects membrane permeability, metabolic stability and oral bioavailability in benzimidazole‑based drug candidates [1].

High‑Throughput Chemistry for Kinase Inhibitor Fragment Elaboration

The bromine atom provides a versatile synthetic handle for cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig), enabling rapid diversification of the benzamide ring. The compound’s ready commercial availability at >95 % purity supports its use as a key intermediate in parallel synthesis libraries targeting kinase ATP‑binding sites, where the benzimidazole NH often acts as a hinge‑binding motif [2].

Quote Request

Request a Quote for N-[3-(1H-benzimidazol-2-yl)phenyl]-4-bromobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.